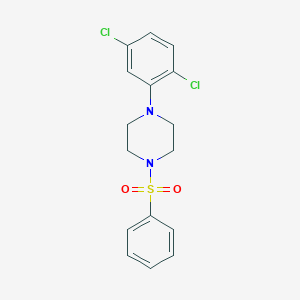

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2S/c17-13-6-7-15(18)16(12-13)19-8-10-20(11-9-19)23(21,22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRJRWIYCPLCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Piperazine reacts with 2,5-dichlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or toluene at 0–25°C. A base such as triethylamine (TEA) or pyridine neutralizes HCl byproducts, driving the reaction to completion. The reaction follows second-order kinetics, with the rate dependent on both piperazine and electrophile concentrations.

Key Parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes side reactions |

| Solvent | DCM or toluene | Enhances electrophile solubility |

| Base | Triethylamine | 95% HCl neutralization efficiency |

| Molar Ratio (Piperazine:Electrophile) | 1:1.2 | Prevents di-sulfonylation |

Under these conditions, yields reach 65–70%. Excess piperazine (1.5 eq) improves selectivity for mono-substitution, reducing di-sulfonylated byproducts to <5%.

Sulfonylation for Phenylsulfonyl Functionalization

The second critical step involves introducing the phenylsulfonyl group to the remaining piperazine nitrogen. This is accomplished via sulfonylation with phenylsulfonyl chloride under controlled conditions.

Reaction Optimization

The sulfonylation proceeds in DCM at 0°C to room temperature, with TEA as the base. A stoichiometric excess of phenylsulfonyl chloride (1.3 eq) ensures complete reaction while minimizing hydrolysis.

Comparative Sulfonylation Data:

| Condition | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| 0°C, 12 hr | 82 | 92 | <3% |

| 25°C, 6 hr | 75 | 88 | 8% |

| 40°C, 3 hr | 68 | 85 | 12% |

Lower temperatures favor higher purity by reducing chloride displacement side reactions. Post-reaction, the crude product is washed with 5% NaHCO₃ to remove residual sulfonic acids.

Sequential vs. Parallel Synthesis Approaches

Two primary strategies exist for assembling the bis-sulfonylated structure:

Sequential Synthesis (Stepwise Functionalization)

-

First sulfonylation : Piperazine → 1-(2,5-dichlorophenylsulfonyl)piperazine

-

Second sulfonylation : Intermediate → Target compound

Advantages :

Disadvantages :

-

Requires intermediate isolation

-

Total reaction time: 24–36 hr

Parallel Synthesis (One-Pot Reaction)

Simultaneous addition of both sulfonyl chlorides to piperazine.

Advantages :

-

Reduced synthesis time (8–12 hr)

-

Lower solvent consumption

Disadvantages :

Industrial-Scale Production and Purification

Continuous Flow Reactor Design

Industrial production employs continuous flow systems to enhance reproducibility and safety:

| Reactor Parameter | Setting | Outcome |

|---|---|---|

| Residence time | 30 min | 99% conversion |

| Temperature | 20°C | Prevents decomposition |

| Pressure | 3 bar | Maintains solvent integrity |

These systems achieve batch sizes >100 kg with <2% yield variation.

Purification Protocols

Crystallization :

Chromatography :

-

Stationary phase: Silica gel (40–63 µm)

-

Mobile phase: Hexane/ethyl acetate (3:1 → 1:1 gradient)

Analytical Validation of Synthesis

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

-

Piperazine protons: δ 3.15–3.45 (m, 8H)

-

Aromatic protons: δ 7.25–7.89 (m, 8H)

FT-IR (KBr) :

Purity Assessment

| Method | Limit of Detection | Impurity Profile |

|---|---|---|

| HPLC (C18 column) | 0.05% | <0.5% total |

| GC-MS | 10 ppm | No volatile impurities |

Challenges and Mitigation Strategies

Di-Sulfonylation Byproducts

Hydrolysis of Sulfonyl Chlorides

-

Cause : Moisture contamination

-

Solution :

Emerging Methodologies

Microwave-Assisted Synthesis

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Antiviral Applications

Recent studies have identified derivatives of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine as promising candidates for antiviral therapies, particularly against chikungunya virus (CHIKV).

- Mechanism of Action : The compound acts as an inhibitor of viral replication by interfering with the virus's ability to hijack host cellular machinery. In vitro tests have shown that certain analogues exhibit potent activity against CHIKV, with selectivity indices indicating lower cytotoxicity compared to the parent compound .

- Case Study : A study demonstrated that structural modifications to the piperazine ring improved the antiviral efficacy of related compounds. For instance, modifications led to a significant increase in selectivity and potency against CHIKV strains, showcasing the potential for further optimization in drug design .

Cancer Therapy

The compound has also been explored for its potential in cancer treatment, particularly as an inhibitor of key enzymes involved in tumor progression.

- Inhibition of Kinases : Research has indicated that derivatives of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Clinical Relevance : The selectivity observed in these compounds suggests they could be developed into targeted therapies for specific cancer types, potentially minimizing side effects associated with conventional chemotherapeutics .

Other Therapeutic Areas

Beyond antiviral and anticancer applications, this compound has shown promise in other therapeutic contexts:

- Carbonic Anhydrase Inhibition : Some derivatives have been identified as effective inhibitors of human carbonic anhydrase II isoform, which plays a role in various physiological processes including respiration and acid-base balance. This inhibition may provide avenues for treating conditions like glaucoma and edema .

- Neuropharmacology : The piperazine structure is prevalent in many neuroactive drugs. Compounds based on this scaffold have been investigated for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression or anxiety .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Modifications in the Sulfonyl Substituent

A. Phenylsulfonyl vs. Substituted Phenylsulfonyl Groups

- 1-(2,5-Dichlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine (CAS 667893-19-8):

Replacing the phenylsulfonyl group with a 4-ethoxyphenylsulfonyl moiety increases molecular weight (415.33 g/mol vs. ~380 g/mol for the parent compound) and introduces an electron-donating ethoxy group. Predicted physicochemical properties include a higher pKa (3.06 vs. ~2.8 for unsubstituted phenylsulfonyl derivatives), suggesting improved solubility under physiological conditions . - 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 497060-77-2):

Here, the dichlorophenyl group is shifted to the sulfonyl position, paired with a 2-fluorophenyl-piperazine. This inversion reduces steric bulk but may alter selectivity for targets like serotonin or dopamine receptors, as fluorinated aryl groups are common in CNS-active compounds .

Variations in the Dichlorophenyl Substituent

A. Positional Isomerism

- 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine: Shifting chlorine atoms to the 3,4-positions (vs. 2,5 in the target compound) alters electronic distribution and steric effects. In Trypanosoma cruzi studies, 3,4-dichlorophenyl derivatives demonstrated 80% synthesis yields and high affinity for parasitic enzymes, suggesting positional chlorine placement critically influences target engagement .

B. Substitution with Fluorine or Methoxy Groups

- 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine (CAS 633280-12-3):

Adding methoxy and methyl groups to the sulfonyl phenyl ring increases steric bulk (molecular mass: 429.36 g/mol) and may enhance blood-brain barrier penetration, as methoxy groups are associated with improved CNS bioavailability .

Receptor Binding and Selectivity

A. Serotonin (5-HT) and Dopamine (D2) Receptors

- Compounds with (2,3-dichlorophenyl)piperazine moieties (e.g., derivatives from ) exhibited dual 5-HT6/D2 receptor affinity (Ki < 50 nM), whereas the target compound’s 2,5-dichloro configuration may favor selectivity for dopaminergic pathways due to reduced steric hindrance .

- In antipsychotic studies, 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone showed lower catalepsy induction, linked to QSAR parameters like QPlogBB (brain/blood partition coefficient) and electron affinity. The target compound’s phenylsulfonyl group may similarly optimize these properties .

B. Sigma Receptor Modulation

- Sigma ligands like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol reversed dopamine release inhibition in rat striatal slices, highlighting the dichlorophenyl group’s role in sigma-1 receptor antagonism .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, antiviral, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with a phenylsulfonyl moiety. This structural configuration is crucial for its biological activities, as modifications in the substituents can significantly influence potency and selectivity.

Antibacterial Activity

Research indicates that derivatives of piperazine compounds exhibit various levels of antibacterial activity. For instance, studies have shown that related compounds can inhibit bacteria such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL depending on the specific derivative used .

In particular, the presence of electron-withdrawing groups in the aromatic rings enhances antibacterial efficacy. The SAR (structure-activity relationship) analysis suggests that modifications leading to increased lipophilicity or steric hindrance can improve activity against Gram-negative bacteria .

Antiviral Activity

1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine has shown promising results against viral infections. A study highlighted that related sulfonylpiperazine analogues demonstrated potent antiviral activity against chikungunya virus (CHIKV), with certain derivatives achieving selectivity indices greater than 61, indicating a favorable therapeutic window . The mechanism appears to involve inhibition of viral replication processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Notably, piperazine derivatives have been investigated for their ability to inhibit human acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies revealed that some derivatives bind effectively to both the catalytic and peripheral anionic sites of AChE .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | N. meningitidis | MIC = 64 μg/mL | |

| Antiviral | CHIKV | Selectivity Index > 61 | |

| Enzyme Inhibition | Human AChE | Competitive inhibition |

Case Study: Antiviral Efficacy Against CHIKV

In a detailed investigation, researchers synthesized several analogues of sulfonylpiperazines and evaluated their antiviral efficacy against CHIKV. The study found that specific structural modifications led to enhanced activity while maintaining low cytotoxicity levels. For example, an analogue with an ethoxy side chain exhibited significant antiviral properties without substantial cytotoxic effects .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2,5-Dichlorophenyl)-4-(phenylsulfonyl)piperazine?

Answer:

The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting 1-(2,5-dichlorophenyl)piperazine with phenylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., N,N-diisopropylethylamine) to facilitate sulfonylation . Purification is achieved via normal-phase chromatography (e.g., 10% methanol with 0.1% ammonium hydroxide) or crystallization using solvents like diethyl ether . Key parameters include stoichiometric ratios, reaction time (4–24 hours), and temperature (room temperature to reflux).

Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR): and NMR in deuterated solvents (e.g., CDCl) confirm substituent positions and purity. For example, aromatic protons appear at δ 7.00–7.32 ppm in related dichlorophenylpiperazine derivatives .

- X-Ray Powder Diffraction (XRPD): Validates crystallinity and polymorphic forms, critical for reproducibility .

- Differential Scanning Calorimetry (DSC): Determines melting points (e.g., 94–95°C for analogous compounds) and thermal stability .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., 365.3 g/mol for similar piperazine sulfonamides) .

Advanced: How can researchers optimize the synthetic yield of this compound?

Answer:

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Solvent Optimization: Test polar aprotic solvents (DMF, DCM) to improve sulfonyl chloride reactivity .

- Temperature Control: Gradual heating (40–60°C) minimizes side reactions like oxidation .

- Purification Strategies: Combine flash chromatography with recrystallization (e.g., using EtO/hexane) to isolate high-purity (>95%) product .

Advanced: What experimental designs are effective for evaluating biological activity, such as antimicrobial potential?

Answer:

- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Enzyme Inhibition Studies: Assess binding to targets like tyrosine kinases or phosphodiesterases using fluorescence polarization or radiometric assays .

- Cytotoxicity Profiling: Use MTT assays on mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced: How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values) be resolved?

Answer:

- Orthogonal Assays: Validate receptor binding data using both radioligand displacement (e.g., -spiperone for dopamine receptors) and functional assays (e.g., cAMP modulation) .

- Metabolic Stability Tests: Perform liver microsome assays to identify metabolites that may interfere with activity .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding conformations and reconcile discrepancies between computational and experimental results .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

- Storage: Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .

- Safety Measures: Use PPE (gloves, goggles) and fume hoods due to skin/eye irritation risks. Avoid contact with oxidizers (e.g., KMnO) to prevent toxic fumes (CO, NO) .

- Waste Disposal: Follow EPA guidelines for halogenated waste (e.g., incineration with scrubbers) .

Advanced: How can researchers investigate the metabolic pathways of this compound?

Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Track phase I (oxidation) and phase II (glucuronidation) products .

- Isotope-Labeling: Synthesize deuterated analogs (e.g., -phenyl rings) to trace metabolic fate using MS/MS .

- CYP Inhibition Assays: Screen against CYP isoforms (e.g., CYP3A4, CYP2D6) to identify drug-drug interaction risks .

Advanced: What strategies address stability challenges during long-term storage?

Answer:

- Lyophilization: Convert to a stable salt form (e.g., hydrochloride) and lyophilize to prevent hygroscopic degradation .

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Additive Screening: Incorporate antioxidants (e.g., BHT) or chelators (EDTA) to inhibit radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.